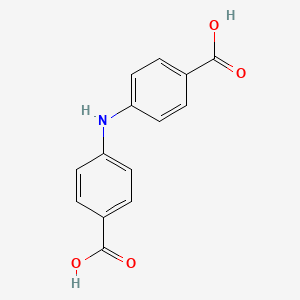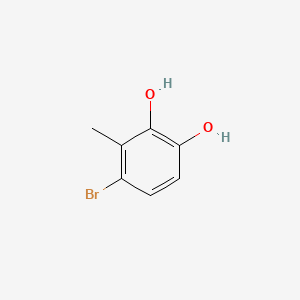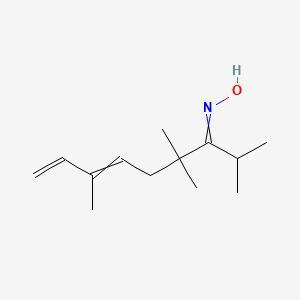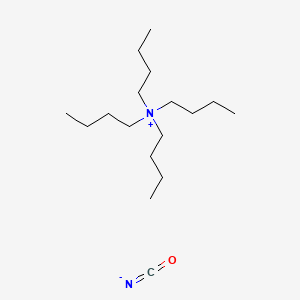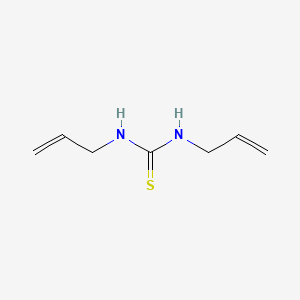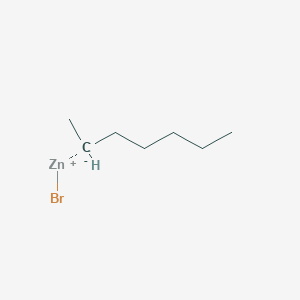
2-Heptylzinc bromide
Overview
Description
2-Heptylzinc bromide is an organozinc compound with the chemical formula C7H15ZnBr. It is a colorless to pale yellow liquid that decomposes slowly in air and is easily soluble in organic solvents such as ethanol and ether . This compound is primarily used as a reagent in organic synthesis, particularly in reactions involving activated haloalkenes and aryl radical substitution .
Preparation Methods
2-Heptylzinc bromide is typically prepared by reacting zinc hydride with the corresponding alkyl bromide in an ethanol solution . The preparation process requires careful handling to prevent contact with moisture and air, as the compound is sensitive to these conditions . Industrial production methods often involve the use of zinc-copper couple and alkyl bromides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Heptylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with haloalkanes and aryl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common reagents used in these reactions include halides, organolithium compounds, and various catalysts. The major products formed from these reactions are typically more complex organic molecules used in further synthetic applications .
Scientific Research Applications
2-Heptylzinc bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Heptylzinc bromide involves its role as a nucleophile in organic reactions. It reacts with electrophiles to form new carbon-carbon bonds, which is a fundamental process in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
2-Heptylzinc bromide is similar to other organozinc compounds such as diethylzinc and dimethylzinc. it is unique in its specific reactivity and the types of reactions it can undergo . Similar compounds include:
Diethylzinc (C4H10Zn): Used in similar organic synthesis reactions but with different reactivity profiles.
Dimethylzinc (C2H6Zn): Another organozinc compound with distinct properties and applications.
Properties
IUPAC Name |
bromozinc(1+);heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTQMHWHOWCORC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


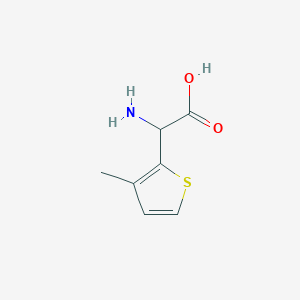
![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)

![1,3,5,7,9,11,13,15-Octacyclohexyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1599137.png)
